Alpha-Linolenoyl-CoA is a pivotal compound in lipid metabolism, particularly in the biosynthesis of polyunsaturated fatty acids. It is derived from alpha-linolenic acid, an essential omega-3 fatty acid, and plays a crucial role in various biochemical pathways, including the synthesis of triglycerides and phospholipids. This compound is significant in both plant and animal systems, influencing health and nutrition through its involvement in membrane structure and function.
Alpha-Linolenoyl-CoA is primarily sourced from plants rich in alpha-linolenic acid, such as flaxseed (Linum usitatissimum), chia seeds, and walnuts. The compound is synthesized through the activation of alpha-linolenic acid by acyl-CoA synthetases, enzymes that catalyze the conversion of free fatty acids into their corresponding CoA derivatives. This process occurs in various tissues, including seeds and developing embryos, where high concentrations of polyunsaturated fatty acids are required for oil accumulation.
Alpha-Linolenoyl-CoA belongs to the class of acyl-CoA derivatives, which are activated forms of fatty acids. These compounds are classified based on their chain length and degree of saturation. Alpha-Linolenoyl-CoA specifically features an 18-carbon chain with three double bonds (18:3), making it a long-chain polyunsaturated fatty acid derivative.
The synthesis of alpha-linolenoyl-CoA involves several enzymatic steps:
Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) have been employed to analyze acyl-CoA pools, including alpha-linolenoyl-CoA. These methods allow for sensitive detection and quantification of various acyl-CoAs in biological samples .
Alpha-Linolenoyl-CoA has a complex molecular structure characterized by:
The molecular formula for alpha-linolenoyl-CoA is , reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms.
Alpha-Linolenoyl-CoA participates in several key biochemical reactions:
The specificity of enzymes such as DGAT for alpha-linolenoyl-CoA has been demonstrated through kinetic assays showing significantly higher activity with this substrate compared to others .
The mechanism by which alpha-linolenoyl-CoA exerts its effects involves:
Studies indicate that the incorporation of alpha-linolenoyl-CoA into membranes enhances their fluidity due to its polyunsaturated nature, which can affect protein function and cellular responses .
Relevant data include melting points and boiling points that are not typically specified due to varying conditions under which these properties may be measured.
Alpha-Linolenoyl-CoA has several applications in scientific research:
Long-chain acyl-CoA synthetases (LACS) catalyze the ATP-dependent activation of α-linolenic acid (18:3) to α-linolenoyl-CoA, a prerequisite for its metabolic utilization. In plants, LACS enzymes exhibit marked substrate discrimination. AtLACS4 in Arabidopsis thaliana shows high activity toward linoleic acid (18:2) and α-linolenic acid (18:3), with a 2.3-fold preference for 18:2 over saturated fatty acids [3] [5]. This specificity directs polyunsaturated fatty acids (PUFAs) toward glycerolipid assembly. Similarly, flax (Linum usitatissimum) LuLACS8A displays exceptional affinity for α-linolenic acid (18:3), correlating with its abundance in flaxseed oil [3]. Kinetic analyses reveal plant LACS isoforms operate via a two-step mechanism: initial adenylate formation followed by thioesterification with CoA, with Km values for 18:3 ranging from 5–20 µM depending on isoform and species [5].
Table 1: Substrate Specificity of Plant LACS Enzymes Toward α-Linolenic Acid (18:3)
Species | LACS Isoform | Subcellular Localization | Relative Activity (18:3) | Primary Metabolic Role |
---|---|---|---|---|
Arabidopsis thaliana | AtLACS4 | Endoplasmic Reticulum | High | Glycerolipid biosynthesis |
Arabidopsis thaliana | AtLACS9 | Plastid Envelope | Moderate | Cuticular wax formation |
Linum usitatissimum | LuLACS8A | Unconfirmed | Very High | Seed oil accumulation |
Gossypium hirsutum | GhACS1 | ER, Plasma Membrane | Moderate | Microsporogenesis |
Brassica napus | BnLACS2 | Endoplasmic Reticulum | Low | Triacylglycerol biosynthesis |
The tissue-specific expression patterns of LACS isoforms further regulate α-linolenoyl-CoA production. For instance, Arabidopsis AtLACS4 and AtLACS9 are highly expressed in leaf epidermal cells and root endodermal cells—sites of cuticular lipid and suberin synthesis requiring PUFA-CoAs [3]. In developing rapeseed (Brassica napus) seeds, 18 out of 34 BnLACS genes are transcriptionally active, with BnLACS4 and BnLACS8 isoforms strongly expressed during oil accumulation phases [5]. This spatial regulation ensures compartment-specific pools of α-linolenoyl-CoA for distinct metabolic fates, from membrane lipid assembly to storage triacylglycerol synthesis.
Diacylglycerol acyltransferases (DGATs) incorporate α-linolenoyl-CoA into triacylglycerols (TAGs) through distinct kinetic mechanisms governed by substrate selectivity and subcellular localization. Type I DGATs (DGAT1) exhibit moderate discrimination against PUFAs, while Type II DGATs (DGAT2) demonstrate variable specificity. In the oleaginous alga Chlorella zofingiensis, CzDGAT1A utilizes α-linolenoyl-CoA with 60% efficiency relative to oleoyl-CoA (18:1) when paired with eukaryotic diacylglycerol (DAG) substrates [7]. Conversely, CzDGTT5 (a DGAT2 isoform) shows 85% efficiency with α-linolenoyl-CoA when utilizing prokaryotic DAGs containing 16:0 at the sn-2 position [7]. This kinetic divergence enables simultaneous incorporation of α-linolenoyl-CoA into multiple TAG pools.
Table 2: Kinetic Parameters of DGAT Enzymes for α-Linolenoyl-CoA
Organism | DGAT Isoform | DAG Substrate Preference | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|---|---|
Chlorella zofingiensis | CzDGAT1A | Eukaryotic DAGs | 15.2 ± 1.8 | 8.7 ± 0.6 | 0.57 |
Chlorella zofingiensis | CzDGTT5 | Prokaryotic DAGs | 9.8 ± 1.2 | 12.3 ± 0.9 | 1.26 |
Nannochloropsis oceanica | NoDGAT1A | Eukaryotic DAGs | 22.4 ± 2.5 | 6.2 ± 0.4 | 0.28 |
Acyl editing via lysophosphatidylcholine acyltransferases (LPCATs) critically regulates α-linolenoyl-CoA utilization kinetics. Plant LPCATs preferentially transfer 18:3 from phosphatidylcholine (PC) to the acyl-CoA pool at rates 4–6-fold higher than oleate [4]. This "acyl-editing cycle" maintains high α-linolenoyl-CoA concentrations near DGAT-active domains of the endoplasmic reticulum. In vitro assays show Arabidopsis LPCAT1 deacylates PC-bound 18:3 at 13.4 nmol/min/mg protein—significantly faster than its forward (acyl-CoA → LPC) reaction rate [4]. This kinetic asymmetry ensures rapid provision of α-linolenoyl-CoA for TAG assembly during membrane lipid remodeling, particularly under stress conditions inducing PUFA synthesis.
The spatial organization of α-linolenoyl-CoA metabolism differs fundamentally between plants and animals, reflecting divergent physiological roles. In plant cells, LACS-mediated activation occurs primarily at the endoplasmic reticulum (e.g., AtLACS4) and plastid envelope (e.g., AtLACS9) [3] [5]. The resulting α-linolenoyl-CoA is sequestered within subcellular domains: ER pools drive glycerolipid assembly and TAG synthesis, while plastidial pools serve membrane lipid maintenance and jasmonate precursor synthesis. Hypoxia-responsive transcription factors dynamically re-localize LACS2 to ER subdomains during low-oxygen stress, increasing 18:3-CoA availability for anaerobic membrane remodeling [3] [5].
Animal cells compartmentalize α-linolenoyl-CoA through distinct mechanisms. Mitochondrial-associated ACSL1 (human homolog of C. elegans acs-13) channels dietary 18:3 toward β-oxidation rather than lipid assembly [8]. Acyl-CoA-binding proteins (ACBPs) act as intracellular shuttles: cytosolic ACBP1 transports α-linolenoyl-CoA to the ER for elongation to stearidonic acid (18:4), while nuclear ACBP3 delivers it to transcription factors regulating lipid desaturation genes [2]. This compartmentation enables simultaneous metabolic and signaling roles.
Table 3: Subcellular Compartmentalization of α-Linolenoyl-CoA Metabolism
Compartment | Plant Systems | Animal Systems | Primary Metabolic Fate |
---|---|---|---|
Endoplasmic Reticulum | LACS4/9 activation; DGAT1/2 incorporation | ACSL3/4 activation; FADS2 desaturation | TAG assembly; VLC-PUFA synthesis |
Plastid/Chloroplast | De novo synthesis; LACS9 activation | N/A | Membrane lipids; jasmonate precursors |
Mitochondria | Limited β-oxidation | ACSL1 activation; CPT1 shuttle | β-oxidation energy production |
Peroxisomes | ACOT4 thioesterase hydrolysis | ACOT4 hydrolysis; partial β-oxidation | CoA pool regulation; partial oxidation |
Cytosol (ACBP-bound) | Stress-induced signaling | Nuclear shuttling; FADS2 substrate delivery | Transcriptional regulation |
Thioesterases dynamically regulate compartment-specific α-linolenoyl-CoA concentrations. Peroxisomal ACOT4 hydrolyzes α-linolenoyl-CoA with high specificity (Kcat = 42 s⁻¹), modulating CoA availability during β-oxidation [1]. This hydrolysis prevents excessive PUFA-CoA accumulation, which could disrupt membrane integrity. Under hypoxia, plant ACOT activity decreases 3-fold, conserving α-linolenoyl-CoA for anaerobic membrane adjustments [1] [3]. Conversely, in animals, ACOT7 preferentially releases 18:3 from CoA esters in brain tissue, potentially regulating neuronal signaling pathways [1]. These compartment-specific degradation mechanisms create dynamic pools of α-linolenoyl-CoA tuned to cellular requirements.
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